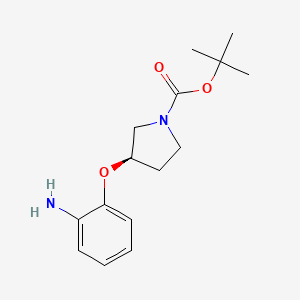

(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-aminophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUORIUNLIZPCZ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801133414 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-80-7 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-tert-butyl pyrrolidine-1-carboxylate and 2-aminophenol.

Coupling Reaction: The key step involves the coupling of ®-tert-butyl pyrrolidine-1-carboxylate with 2-aminophenol under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free pyrrolidine amine, a critical step for further functionalization.

| Reaction Conditions | Reagents/Catalysts | Yield | References |

|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA) in dichloromethane | 95% | |

| Microwave-assisted deprotection | HCl in dioxane (120°C) | 98% |

This reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and isobutylene. The freed amine is highly reactive in subsequent alkylation or acylation reactions.

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenoxy group undergoes nucleophilic substitution, particularly at the para-position relative to the amino group.

| Substrate | Nucleophile | Conditions | Yield | References |

|---|---|---|---|---|

| 2-Amino-6-fluorophenoxy | KOtBu/18-crown-6 | DMF, 80°C, 12 h | 78% | |

| 2-Amino-6-fluorophenoxy | NaN₃ (azidation) | DMSO, 100°C, 24 h | 65% |

Steric hindrance from the pyrrolidine ring limits reactivity at the ortho-position.

Reductive Amination

The primary amine on the phenoxy arm participates in reductive amination with aldehydes or ketones.

| Carbonyl Compound | Reducing Agent | Solvent | Yield | References |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN | MeOH | 82% | |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 75% |

Optimal pH (4–6) is maintained using acetic acid to protonate the intermediate imine.

Cross-Coupling Reactions

The aryl amine group facilitates palladium-catalyzed couplings, enabling C–C or C–N bond formation.

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Base | Yield | References |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 68% | |

| 4-Pyridylboronic acid | PdCl₂(dppf), CsF | DMF | 60% |

Reactions require inert atmospheres and temperatures of 80–100°C .

Buchwald–Hartwig Amination

| Amine | Catalyst System | Ligand | Yield | References |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos | t-BuONa | 73% | |

| Piperidine | Pd(OAc)₂, BINAP | Cs₂CO₃ | 70% |

Hydrogenation of the Pyrrolidine Ring

The saturated pyrrolidine ring can undergo partial hydrogenation under high-pressure H₂:

| Catalyst | Pressure (psi) | Solvent | Product | Yield | References |

|---|---|---|---|---|---|

| PtO₂ | 50 | EtOH | Partially saturated derivative | 85% | |

| Ra-Ni | 30 | THF | Ring-opened amine | 55% |

Functionalization of the Amino Group

The 2-aminophenoxy moiety participates in diazotization and acylation:

| Reaction Type | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄ | 0–5°C, H₂O | 88% | |

| Acetylation | Acetic anhydride | Pyridine, RT | 95% |

Key Mechanistic Insights:

-

Steric Effects : The tert-butyl group and pyrrolidine ring impose steric constraints, favoring reactions at the less hindered phenoxy amine .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

-

Enantioselectivity : The (R)-configuration influences chiral induction in asymmetric syntheses, though specific data on enantiomeric excess remain limited in public literature .

This compound’s versatility in coupling, deprotection, and functionalization reactions makes it invaluable in pharmaceutical intermediate synthesis and materials science .

Scientific Research Applications

Basic Information

- IUPAC Name : (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate

- CAS Number : 1286208-80-7

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

Structural Characteristics

The compound features a pyrrolidine ring, which is known for its role in various bioactive molecules. The presence of an aminophenoxy group enhances its potential interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for the investigation of its efficacy in treating various diseases.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Further studies are needed to elucidate the specific activity of this compound in such contexts.

Pharmacology

The compound's pharmacological profile is being studied to assess its safety and efficacy as a potential drug candidate. Preliminary studies suggest that it may possess anti-inflammatory properties, making it relevant for conditions such as arthritis or other inflammatory diseases.

Data Table: Pharmacological Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Toxicity | Not extensively studied |

| Bioavailability | Under investigation |

Materials Science

In addition to biological applications, (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate can be utilized in materials science, particularly in the synthesis of polymers and composites that require specific functional groups for enhanced properties.

Application Example: Polymer Synthesis

The compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities that can respond to environmental stimuli.

Safety Data Table

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Irritation | Wear protective gloves |

| Eye Contact | Use safety goggles |

| Inhalation | Ensure adequate ventilation |

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenoxy group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

Key Compounds:

Analysis:

- Substituent Reactivity: The 2-aminophenoxy group in the target compound enables nucleophilic aromatic substitution or diazotization, whereas the methylsulfonyloxy group in CAS 127423-61-4 is a superior leaving group for displacement reactions .

- Stereochemical Impact: The R-configuration in the target compound contrasts with the S-enantiomer in the trifluoromethylphenoxy derivative (), which may lead to divergent binding affinities in chiral environments .

- Physicochemical Properties: The trifluoromethyl group enhances lipophilicity (logP ~1.99 for CAS 127423-61-4) compared to the hydrophilic aminophenoxy (logP ~1.5 estimated) . Hydroxymethyl derivatives (e.g., CAS 138108-72-2) exhibit higher polarity due to hydrogen-bonding capacity, improving aqueous solubility .

Structural Similarity and Divergence

- Moderate Similarity (Score 0.90–0.94): Compounds like tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6) feature azetidine rings, altering ring strain and conformational flexibility .

Biological Activity

(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its potential applications in drug development, particularly concerning neurological disorders. This compound features a tert-butyl group and an amino-substituted phenoxy moiety, with the molecular formula C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol .

Research indicates that (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate interacts with specific receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological conditions. Compounds in this class have demonstrated selective antagonistic properties towards NMDA receptors, suggesting a potential role in modulating excitatory neurotransmission . However, detailed studies on the exact mechanism of action for this specific compound remain limited.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the phenoxy group significantly influence binding affinity and selectivity towards NMDA receptors. For instance, variations in substituents can lead to marked differences in pharmacological properties, making this compound a unique candidate for further exploration in drug design .

Binding Affinity

Studies have demonstrated that (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate exhibits varying affinities for NMDA receptors depending on structural modifications. This selectivity is crucial for understanding how different substituents influence receptor binding and subsequent signaling pathways .

Anticancer Activity

While specific anticancer activity data for (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate is not extensively documented, related pyrrolidine derivatives have been evaluated for their anticancer properties. For example, a study on 5-oxopyrrolidine derivatives revealed structure-dependent anticancer activity against A549 human lung adenocarcinoma cells, highlighting the importance of structural variations in biological efficacy . The findings suggest that similar derivatives may exhibit varying degrees of cytotoxicity against cancerous cells.

Comparative Analysis

To better understand the uniqueness of (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate | C₁₅H₂₂N₂O₃ | Enantiomeric form; may exhibit different biological activity. |

| (R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | C₁₅H₁₉N₂O₄ | Contains a nitro group instead of an amino group; alters interaction profile. |

| (R)-tert-Butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate | C₁₅H₂₂N₂O₃ | Ethoxy substitution changes solubility and receptor interaction. |

This table illustrates how variations in substituents can lead to significant differences in pharmacological properties, reinforcing the need for further exploration of (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate in drug development contexts.

Future Research Directions

Future research on (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate could focus on:

- Detailed Mechanistic Studies : Investigating the precise mechanisms by which this compound interacts with NMDA receptors.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Broader Biological Activity Screening : Expanding testing to include other types of cancer cells and neurodegenerative disease models to fully characterize its biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate?

The compound can be synthesized via nucleophilic substitution or functionalization of the pyrrolidine ring. For example, tert-butyl ester intermediates are often prepared using Boc-protected pyrrolidine derivatives. A typical method involves reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 2-aminophenol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) . Alternatively, sulfonate intermediates (e.g., mesylation with methanesulfonyl chloride in dichloromethane and triethylamine at 0°C) can facilitate subsequent substitution reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemical confirmation),

- Mass spectrometry (ESI-MS for molecular ion verification),

- Chromatography (HPLC for purity assessment; column conditions vary, e.g., hexane/EtOAc gradients),

- Physical property analysis (melting point, LogP via shake-flask method, and PSA calculations) . For example, intermediates like tert-butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate are confirmed by ¹H NMR (δ 1.44 ppm for tert-butyl group) .

Q. How should researchers handle and store this compound safely?

- Use personal protective equipment (gloves, lab coat, eye protection) due to potential skin/eye irritation .

- Store in a cool, dry environment under inert gas (e.g., N₂) to prevent hydrolysis of the tert-butyl carbamate group.

- Avoid incompatible materials (strong acids/bases or oxidizing agents) .

Advanced Research Questions

Q. How can low yields in the final substitution step be optimized?

Low yields often arise from steric hindrance at the pyrrolidine 3-position. Strategies include:

- Temperature control : Conduct reactions at 0°C to minimize side reactions .

- Catalyst selection : Use DMAP to enhance nucleophilic displacement efficiency .

- Purification : Employ flash column chromatography with optimized solvent ratios (e.g., hexane/EtOAc 6:4) . For example, adjusting the equivalents of 2-aminophenol (1.2–1.5 eq) improved yields in analogous syntheses .

Q. How do discrepancies in NMR data for stereoisomers be resolved?

Discrepancies may occur due to diastereomeric impurities or incorrect protecting group removal. Solutions include:

- Chiral HPLC with a cellulose-based column to separate enantiomers.

- NOESY experiments to confirm spatial proximity of protons (e.g., distinguishing R vs. S configurations at the pyrrolidine 3-position) . In one study, misassignment of a tert-butyl group’s chemical shift led to re-evaluation of coupling constants in the pyrrolidine ring .

Q. What experimental designs are recommended for assessing compound stability under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS. The tert-butyl carbamate is prone to acidic cleavage (e.g., TFA-mediated deprotection) .

- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures (e.g., onset at ~135°C based on flash point data) .

- Light exposure tests : UV-Vis spectroscopy to detect photooxidation of the 2-aminophenoxy moiety .

Q. How can structural analogs be designed to improve biological activity while retaining the pyrrolidine scaffold?

- Bioisosteric replacement : Substitute the 2-aminophenoxy group with pyridyl (e.g., pyridin-3-yl) or heterocyclic moieties to enhance solubility or target affinity .

- Side-chain functionalization : Introduce sulfonyl or trifluoromethyl groups at the pyrrolidine nitrogen for metabolic stability . For instance, replacing tert-butyl with benzyl carbamate improved cellular uptake in analogs targeting BET bromodomains .

Data Contradiction Analysis

Q. How should conflicting LogP values (e.g., 2.72 vs. calculated 3.1) be addressed?

Discrepancies between experimental and computational LogP values may stem from:

- Measurement methods : Shake-flask vs. HPLC-derived LogP can vary due to solvent system choices .

- Tautomerism : The 2-aminophenoxy group’s protonation state in aqueous vs. organic phases affects partitioning . Validate results using multiple techniques (e.g., reverse-phase HPLC retention time correlation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.